molecular formula C12H15ClN4O2 B3873276 1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole

1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole

Cat. No.: B3873276
M. Wt: 282.72 g/mol
InChI Key: GIGZHXNRXCQFRR-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

The synthesis of 1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole typically involves multiple steps, starting from adamantane derivatives. One common method involves the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane to form 1-acetyladamantane . This intermediate can then be further reacted with appropriate reagents to introduce the triazole and nitro groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted triazoles, and cycloadducts.

Scientific Research Applications

1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antiviral and antibacterial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole can be compared with other adamantane derivatives, such as:

These compounds share the adamantane core structure but differ in the functional groups attached to it

Properties

IUPAC Name

1-(3-chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2/c13-11-2-8-1-9(3-11)5-12(4-8,6-11)16-7-14-10(15-16)17(18)19/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGZHXNRXCQFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)N4C=NC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
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1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Reactant of Route 3
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Reactant of Route 4
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Reactant of Route 5
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1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Reactant of Route 6
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole

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